molecular formula C12H16FN B13522888 4-(5-Fluoro-2-methylphenyl)piperidine

4-(5-Fluoro-2-methylphenyl)piperidine

Cat. No.: B13522888
M. Wt: 193.26 g/mol
InChI Key: NMVQBMRVLHWSQK-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methylphenyl)piperidine is an organic compound with the molecular formula C12H16FN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-methylphenyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance efficiency and yield by providing better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-methylphenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(5-Fluoro-2-methylphenyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-methylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluoro-2-methylphenyl)piperidine
  • 4-(5-Fluoro-2-methylphenyl)piperidine
  • N-Phenyl-4-piperidinamine (4-AP)

Uniqueness

This compound is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

4-(5-fluoro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16FN/c1-9-2-3-11(13)8-12(9)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

NMVQBMRVLHWSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)C2CCNCC2

Origin of Product

United States

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